

one-pot synthesis methods for 1-(ethoxyacetyl)indoline

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Compound of Interest

Compound Name: 1-(ethoxyacetyl)indoline

Cat. No.: B4836337

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Abstract

This technical guide details advanced one-pot synthesis protocols for **1-(ethoxyacetyl)indoline** (CAS: 116636-36-7), a critical scaffold in medicinal chemistry often utilized in the synthesis of

-adrenoceptor antagonists (e.g., Silodosin analogs) and kinase inhibitors. Unlike standard stepwise procedures that require the isolation of unstable intermediates, these protocols focus on process intensification, minimizing solvent waste and maximizing yield. We present three distinct methodologies: In-Situ Acid Chloride Activation, Telescoped Reductive Acylation (from Indole), and Catalytic Direct Coupling, providing a versatile toolkit for scales ranging from milligrams to kilograms.

Introduction & Mechanistic Rationale

The synthesis of **1-(ethoxyacetyl)indoline** presents a classic chemoselectivity challenge. While the indoline nitrogen is a secondary amine and a good nucleophile, it is sterically hindered by the bicyclic system. Furthermore, if starting from indole rather than indoline, the reaction must overcome the aromatic stability of the pyrrole ring (C3-selectivity) to target the nitrogen (N1-selectivity).

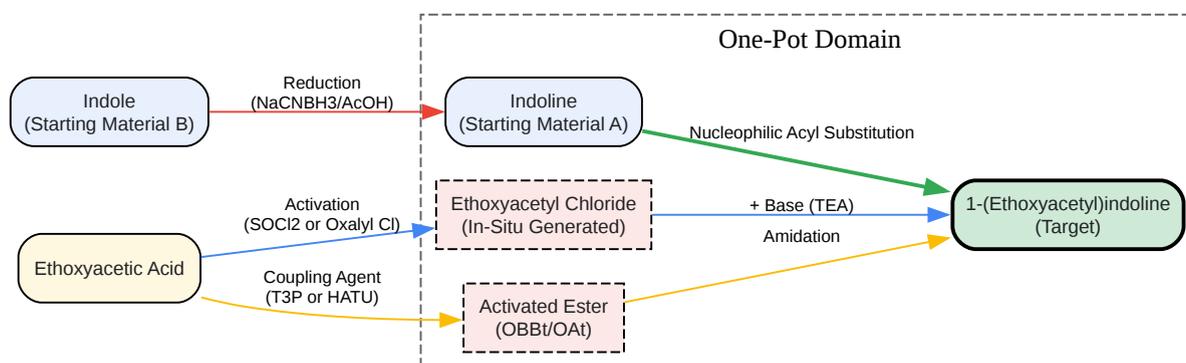
Why One-Pot?

- **Stability:** Ethoxyacetyl chloride is moisture-sensitive and hydrolyzes rapidly. Generating it in situ avoids degradation.

- Efficiency: Telescoping the reduction of indole to indoline and subsequent acylation saves a purification step, reducing total process time by ~40%.
- Safety: Minimizes handling of potent reducing agents (e.g., NaCNBH₃) and lachrymators (acyl chlorides).

Reaction Mechanics & Pathway Visualization

The following diagram illustrates the two primary pathways: the Direct Route (from Indoline) and the Reductive Route (from Indole).



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Figure 1: Synthetic pathways for **1-(ethoxyacetyl)indoline** showing convergent strategies.

Detailed Experimental Protocols

Protocol A: One-Pot In-Situ Acid Chloride Activation (Standard)

Best for: High-yield synthesis from Indoline; Scale-up ready.

Rationale: Ethoxyacetyl chloride is expensive and degrades. This protocol generates it fresh from the stable acid.

Reagents:

- Indoline (1.0 equiv)[1]
- Ethoxyacetic acid (1.1 equiv)
- Thionyl Chloride (SOCl₂) (1.2 equiv)
- Triethylamine (Et₃N) (2.5 equiv)
- Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

- Activation: In a dry flask under N₂, dissolve Ethoxyacetic acid (1.1 eq) in DCM (5 vol). Cool to 0°C.[2]
- Chlorination: Add SOCl₂ (1.2 eq) dropwise. Add a catalytic drop of DMF. Stir at room temperature (RT) for 2 hours. Checkpoint: Monitor by TLC (Acid disappearance) or aliquot NMR.
- Evaporation (Optional but Recommended): If SOCl₂ excess is high, concentrate under reduced pressure to remove SO₂/HCl, then redissolve in DCM. For a true one-pot, proceed to step 4 but ensure excess base is used.
- Coupling: Cool the acid chloride solution to 0°C. Add a solution of Indoline (1.0 eq) and Et₃N (2.5 eq) in DCM dropwise over 30 mins. The exotherm must be controlled <10°C.
- Workup: Stir at RT for 3 hours. Quench with sat. NaHCO₃

. Separate organic layer, wash with 1M HCl (to remove unreacted indoline), then brine. Dry over MgSO

.

Self-Validating Check:

- IR Spectroscopy: Appearance of Amide I band at ~1650 cm

and disappearance of Acid C=O (~1710 cm

).

Protocol B: Telescoped Reductive Acylation (From Indole)

Best for: Cost efficiency (Indole is cheaper than Indoline); "Advanced" One-Pot.

Rationale: Indole is reduced to indoline using Sodium Cyanoborohydride in Acetic Acid.^[3] The resulting indoline is acylated in the same vessel without isolation.

Reagents:

- Indole (1.0 equiv)^{[1][4]}
- Sodium Cyanoborohydride (NaCNBH
) (2.0 equiv)
- Acetic Acid (AcOH) (Solvent/Reagent)
- Ethoxyacetic Anhydride (or Chloride) (1.5 equiv)

Step-by-Step Methodology:

- Reduction: Dissolve Indole in Glacial Acetic Acid (10 vol). Cool to 15°C.
- Hydride Addition: Add NaCNBH
in portions (Caution: HCN potential—use scrubber). Stir at RT for 2–4 hours.

- Mechanistic Note: The C=C bond of indole is reduced to form the indoline. The acidic medium prevents N-alkylation side reactions at this stage.
- Telescoping: Once Indole is consumed (TLC: Indole turns red with Ehrlich's reagent; Indoline does not), cool to 0°C.
- Acylation: Add Ethoxyacetic anhydride (1.5 eq) directly to the reaction mixture. (Alternatively, neutralize with NaOH and add Acid Chloride, but Anhydride works best in AcOH).
- Completion: Heat to 50°C for 2 hours to drive the amidation.
- Workup: Pour into ice water. Neutralize with NaOH to pH 8. Extract with Ethyl Acetate.[2]

Critical Control Point: Ensure complete reduction of Indole before adding the acylating agent. N-acyl indoles are much harder to reduce than free indoles.

Protocol C: Green Direct Coupling (T3P/HATU)

Best for: Small scale, library synthesis, avoiding corrosive chlorides.

Reagents:

- Indoline (1.0 equiv)[1]
- Ethoxyacetic acid (1.1 equiv)
- T3P (Propylphosphonic anhydride) (50% in EtOAc, 1.5 equiv)
- DIPEA (3.0 equiv)
- Solvent: EtOAc or DMF.

Methodology:

- Mix Indoline, Ethoxyacetic acid, and DIPEA in EtOAc.
- Add T3P solution dropwise at RT.
- Stir for 1 hour. Wash with water/brine.[2] Evaporate.

- Result: Often quantitative yield with high purity, requiring no chromatography.

Comparative Data Analysis

Parameter	Protocol A (Acid Chloride)	Protocol B (Reductive)	Protocol C (Coupling)
Starting Material	Indoline (\$)	Indole (\$)	Indoline (\$)
Atom Economy	Moderate (SO waste)	Low (Boron waste)	Low (Peptide reagent waste)
Yield (Isolated)	88-95%	70-80%	>95%
Reaction Time	4-6 Hours	12-16 Hours	1-2 Hours
Scalability	High (Kg scale)	Moderate (HCN safety)	Low (Reagent cost)
Key Risk	Moisture sensitivity	Toxic reagents (Cyanide)	High Cost

Troubleshooting & Optimization

Issue: Incomplete Acylation (Protocol A)

- Cause: HCl accumulation protonating the indoline nitrogen, rendering it non-nucleophilic.
- Fix: Ensure excess base (TEA/DIPEA) is present. Use a "Schotten-Baumann" biphasic system (DCM/aq NaOH) if anhydrous conditions are difficult to maintain.

Issue: Over-alkylation (Protocol B)

- Cause: If using NaBH in carboxylic acids without careful temp control, N-alkylation (ethylation from AcOH) can compete with acylation.
- Fix: Use NaCNBH

(more selective) or keep temperature $<20^{\circ}\text{C}$ during reduction.

Issue: C3-Acylation Side Product

- Cause: If starting from Indole and reduction is incomplete, Friedel-Crafts acylation at C3 can occur.
- Fix: Verify 100% conversion to indoline (NMR: disappearance of aromatic C2/C3 protons, appearance of triplets at ~ 3.0 and ~ 3.5 ppm) before acylation.

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